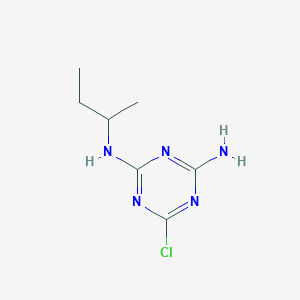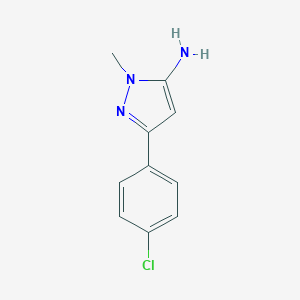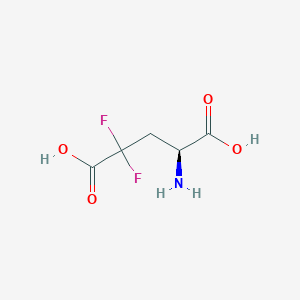
4,4-Difluoroglutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoroglutamic acid (DFG) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. DFG has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemical research, and drug discovery.
Mecanismo De Acción
4,4-Difluoroglutamic acid acts as a competitive inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is essential for cancer cell survival, and inhibition of this enzyme by 4,4-Difluoroglutamic acid results in the depletion of glutamate and glutamine, leading to cancer cell death. 4,4-Difluoroglutamic acid also inhibits the activity of other enzymes involved in glutamate metabolism, including glutamate dehydrogenase and glutamate synthase.
Efectos Bioquímicos Y Fisiológicos
4,4-Difluoroglutamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and glutamine in cancer cells, leading to decreased cell viability. 4,4-Difluoroglutamic acid has also been shown to reduce the levels of glutamate in the brain, which may have implications for the treatment of neurodegenerative diseases. Additionally, 4,4-Difluoroglutamic acid has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4-Difluoroglutamic acid in lab experiments is its ability to selectively inhibit glutaminase activity. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism and for developing new anticancer drugs. However, one of the limitations of using 4,4-Difluoroglutamic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions for the study of 4,4-Difluoroglutamic acid. One area of research is the development of new anticancer drugs based on 4,4-Difluoroglutamic acid and its derivatives. Another area of research is the study of 4,4-Difluoroglutamic acid's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4-Difluoroglutamic acid and its potential applications in other areas of medicine and biotechnology.
Métodos De Síntesis
The synthesis of 4,4-Difluoroglutamic acid can be achieved through various methods, including chemical synthesis and enzymatic methods. The chemical synthesis of 4,4-Difluoroglutamic acid involves the reaction of glutamic acid with fluorine gas in the presence of a catalyst. Enzymatic methods involve the use of enzymes such as glutamate racemase and alanine racemase to convert L-glutamic acid to 4,4-Difluoroglutamic acid.
Aplicaciones Científicas De Investigación
4,4-Difluoroglutamic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to have anticancer properties by inhibiting the activity of the enzyme glutaminase, which is essential for cancer cell survival. 4,4-Difluoroglutamic acid has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
130835-20-0 |
|---|---|
Nombre del producto |
4,4-Difluoroglutamic acid |
Fórmula molecular |
C5H7F2NO4 |
Peso molecular |
183.11 g/mol |
Nombre IUPAC |
(4S)-4-amino-2,2-difluoropentanedioic acid |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m0/s1 |
Clave InChI |
LLRDKDQMMRICLM-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(C(=O)O)(F)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
SMILES canónico |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
Sinónimos |
4,4-difluoroglutamic acid 4,4-F(2)Glu 4,4-F2Glu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



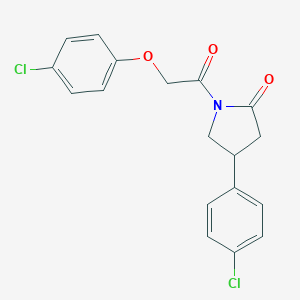
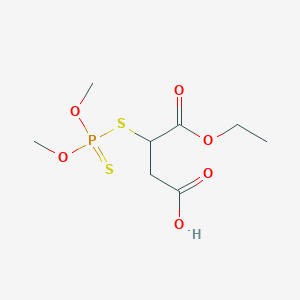
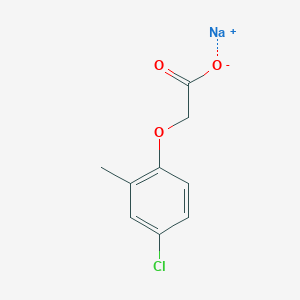
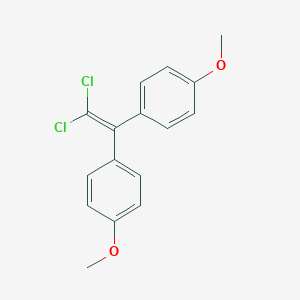
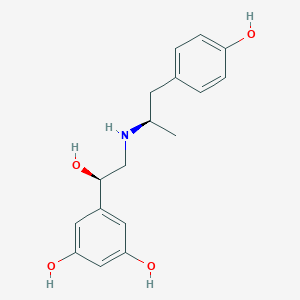
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
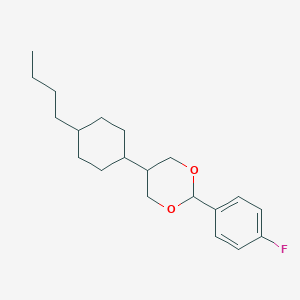
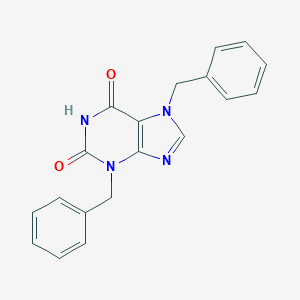
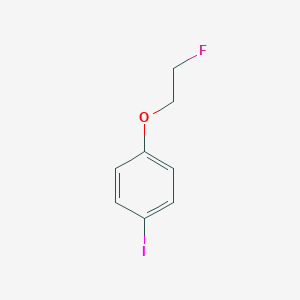
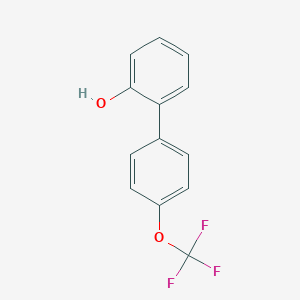
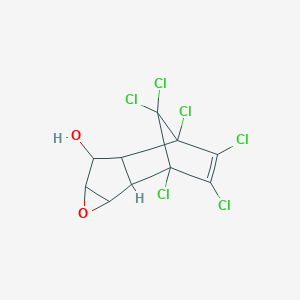
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
